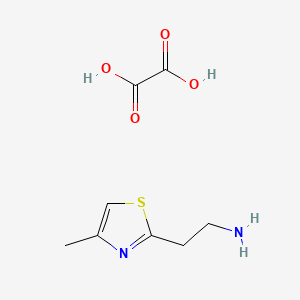

![molecular formula C15H18F3N5O B2677595 1-Cyclohexyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea CAS No. 2034356-10-8](/img/structure/B2677595.png)

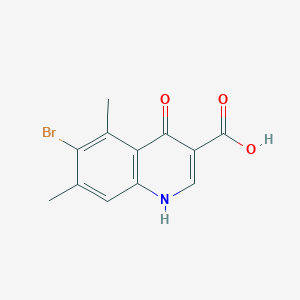

1-Cyclohexyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It is an off-white to light-yellow to yellow powder or crystals .

Synthesis Analysis

The synthesis of similar triazole compounds involves a variety of chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction . The starting raw materials are readily available, and the synthesis route is simple, making it favorable for industrial production .Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar triazole compounds include dehydration, cyclization, and hydrogenation . These reactions are carried out under specific conditions, such as the presence of phosphorus oxide trichloride or palladium/carbon, and at specific temperatures .Applications De Recherche Scientifique

Antiviral Activity

1-Cyclohexyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea: and its derivatives have been investigated for their antiviral potential. In a study, novel compounds were synthesized via aromatic nucleophilic substitution. Among these, compound 8b exhibited promising antiviral activity . Further research could explore its mechanism of action and potential applications in antiviral drug development.

Antimicrobial Properties

Antibacterial Activity: Quinoxalines are known for their broad-spectrum antibacterial properties. By incorporating piperazine or piperidine subunits into the [1,2,4]triazolo[4,3-a]quinoxaline ring, researchers have explored enhanced antimicrobial effects. Compounds 2a, 2b, and 4a–d were designed with this modification in mind. Investigating their efficacy against bacterial strains could provide valuable insights .

Antifungal Activity: Triazole-containing compounds, such as voriconazole and posaconazole, play a crucial role in combating fungal infections. Considering this, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized and evaluated for antifungal activity. Some compounds (e.g., 4d, 6c, 7b, and 8a) demonstrated antibacterial and/or antifungal properties .

Thioamide Modification for Antiviral Agents

To enhance the bioactivity of [1,2,4]triazolo[4,3-a]quinoxaline as antiviral agents, researchers incorporated a thioamide group. Compounds 8a and 8b were designed and synthesized for this purpose. Investigating their antiviral efficacy and potential mechanisms of action could be valuable .

Oxadiazole Subunits

The incorporation of [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]triazolo[4,3-a]quinoxaline ring has been explored. These modifications may enhance antimicrobial activity. Further studies could investigate the bioactivity and potential applications of such derivatives .

Mécanisme D'action

Orientations Futures

The future directions for this compound could involve further optimization of the synthesis process to decrease potential contamination and improve yield . Additionally, given the wide range of biological activities of triazole compounds, further exploration of its potential therapeutic applications could be beneficial .

Propriétés

IUPAC Name |

1-cyclohexyl-3-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3N5O/c16-15(17,18)10-6-7-23-12(8-10)21-22-13(23)9-19-14(24)20-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H2,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISFRPHIVDLAGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Methoxy-5-methylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2677513.png)

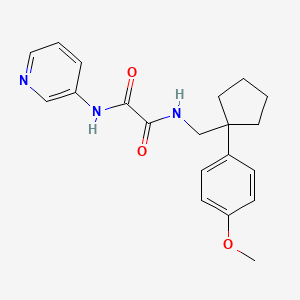

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2677520.png)

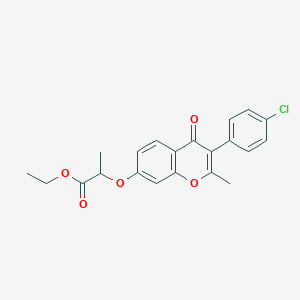

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2677523.png)

![N-(2,5-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2677524.png)

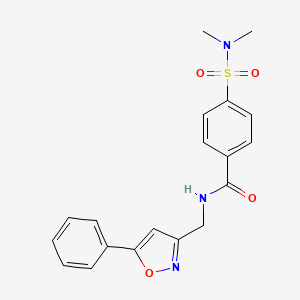

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2677527.png)

![Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B2677533.png)

![4-[4-Oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoic acid](/img/structure/B2677534.png)